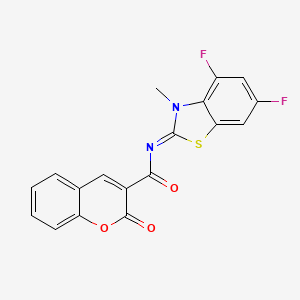

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

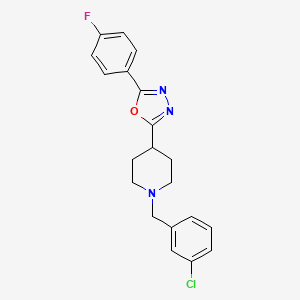

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide, also known as DB2313, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to exhibit various biological activities, making it an attractive candidate for drug development.

Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including compounds structurally related to the one , have been synthesized and studied for their potential as chemosensors. These derivatives demonstrate the ability to detect cyanide anions through colorimetric changes and fluorescence quenching, observable by the naked eye, based on Michael addition reactions and displacement mechanisms (Wang et al., 2015).

Antimicrobial Agents

Derivatives of benzothiazole, bearing a fluorine atom and synthesized through Knoevenagel condensation, have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing antimicrobial efficacy (Desai et al., 2013).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their diuretic activity in vivo. Among these, certain derivatives demonstrated significant diuretic effects, highlighting the potential for therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity. Some compounds, designed based on specific benzothiazole frameworks, exhibited selective cytotoxicity against tumorigenic cell lines, offering a foundation for the development of new anticancer drugs (Yoshida et al., 2005).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been synthesized and explored for their gelation capabilities. The study aimed to understand the influence of methyl groups and S⋯O interactions on gelation behavior. Certain derivatives were found to form stable gels in ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (Yadav & Ballabh, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antibacterial activities

Mode of Action

Related compounds have been found to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division . This disruption inhibits bacterial cell division and leads to bacterial cell death .

Biochemical Pathways

Given the potential antibacterial activity, it may interfere with the bacterial cell division pathway by targeting the ftsz protein .

Result of Action

The result of this compound’s action, based on related compounds, is the inhibition of bacterial cell division, leading to bacterial cell death . .

Propiedades

IUPAC Name |

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N2O3S/c1-22-15-12(20)7-10(19)8-14(15)26-18(22)21-16(23)11-6-9-4-2-3-5-13(9)25-17(11)24/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDHYANKRCKIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)